Rubianthrachinon

Übersicht

Beschreibung

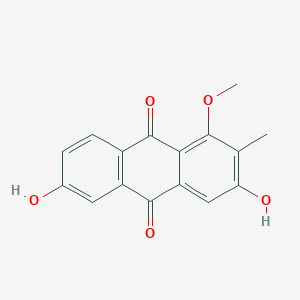

Rubianthraquinone is a naturally occurring anthraquinone derivative isolated from the roots of Rubia yunnanensis. It is characterized by its anthracene-9,10-dione core, substituted by hydroxy groups at positions 3 and 6, a methoxy group at position 1, and a methyl group at position 2

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives.

Biology: It exhibits significant antimicrobial, antioxidant, and anti-inflammatory activities.

Industry: It is used in the development of natural dyes and pigments.

Wirkmechanismus

Target of Action

Rubianthraquinone is a member of the class of hydroxyanthraquinones Anthraquinones, a class of compounds to which rubianthraquinone belongs, are known to exert actions including purgation, anti-inflammation, immunoregulation, antihyperlipidemia, and anticancer effects . These actions suggest that the targets could be diverse and involved in multiple biological processes.

Mode of Action

Anthraquinones are known to interact with their targets in a way that modulates their function . This interaction can lead to changes in cellular processes, such as inflammation and immune response. The sugar residue in anthraquinones facilitates the absorption and translocation of the aglycone (the non-sugar component of the glycoside) to the site of action .

Biochemical Pathways

Anthraquinones are known to interact with multiple biochemical pathways, influencing a range of biological processes . These include pathways related to inflammation, immune response, lipid metabolism, and cancer progression.

Pharmacokinetics

Anthraquinones are generally absorbed mainly in the intestines . They are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat . The metabolic pathways of anthraquinones involve hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .

Result of Action

One study found that an anthraquinone constituent showed inhibitory effects on the release of β-hexosaminidase in rbl-2h3 cells . This suggests that Rubianthraquinone may have similar effects, potentially influencing cellular processes such as enzyme release and cellular signaling.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These changes can influence how a compound like Rubianthraquinone interacts with its targets and exerts its effects.

Biochemische Analyse

Biochemical Properties

Rubianthraquinone, as an anthraquinone, is known to interact with various enzymes, proteins, and other biomolecules. Anthraquinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups

Cellular Effects

It has been found that anthraquinone constituents, including Rubianthraquinone, have inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages . They also show inhibitory effects on the release of β-hexosaminidase in RBL-2H3 cells .

Molecular Mechanism

Anthraquinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Anthraquinones are absorbed mainly in intestines and are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat

Vorbereitungsmethoden

Rubianthraquinone can be extracted from the roots of Rubia yunnanensis using a series of chromatographic techniques. The extraction process typically involves partitioning the aqueous acetone extract into ethyl acetate and water fractions, followed by normal-phase and reverse-phase silica gel column chromatography and repeated high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Rubianthraquinone undergoes several types of chemical reactions, including:

Oxidation: The presence of hydroxy groups allows for oxidation reactions, which can lead to the formation of quinones.

Reduction: The anthraquinone core can be reduced to form hydroquinones.

Substitution: The methoxy and methyl groups can be substituted under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various hydroxyanthraquinone derivatives.

Vergleich Mit ähnlichen Verbindungen

Rubianthraquinone is unique among anthraquinone derivatives due to its specific substitution pattern. Similar compounds include:

Emodin: Another hydroxyanthraquinone with similar biological activities but different substitution patterns.

Aloe-emodin: Known for its laxative properties and anticancer potential.

Biologische Aktivität

Rubianthraquinone, a compound derived from Rubia cordifolia, is a member of the anthraquinone family known for its diverse biological activities. This article explores the biological activity of Rubianthraquinone, focusing on its antitumor, antibacterial, and anti-inflammatory properties, supported by recent research findings.

Overview of Rubianthraquinone

Rubianthraquinone is structurally characterized as an anthraquinone, which is a class of compounds that has garnered significant interest due to their medicinal properties. The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.

Antitumor Activity

Research indicates that Rubianthraquinone demonstrates notable cytotoxic effects against various cancer cell lines. A study assessing the impact of extracts from Rubia cordifolia on cancer cells revealed significant cell death in pancreatic carcinoma (BxPC-3) and breast cancer (MCF-7) cell lines. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 Value (µM) |

|---|---|

| BxPC-3 | 1.73 |

| MCF-7 | 0.57 |

| HepG2 | 0.03 |

The study concluded that Rubianthraquinone facilitates apoptosis in cancer cells through caspase activation pathways, indicating its potential as an anticancer agent .

Antibacterial Activity

Rubianthraquinone also exhibits significant antibacterial properties. A comprehensive analysis of various anthraquinones derived from Rubia cordifolia demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in the following table:

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

| Salmonella enterica | 1.0 |

The results indicate that Rubianthraquinone can effectively inhibit bacterial growth at relatively low concentrations, suggesting its potential use in treating bacterial infections .

Anti-inflammatory Activity

In addition to its antitumor and antibacterial properties, Rubianthraquinone has shown promising anti-inflammatory effects. A study evaluated the inhibitory effects of various anthraquinones on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. The results are presented below:

| Compound | IC50 Value (μmol/L) |

|---|---|

| Cordifoquinone A | 14.05 |

| Cordifoquinone B | 23.48 |

| Cordifoquinone C | 29.23 |

These findings suggest that Rubianthraquinone can significantly reduce NO production, which is crucial in inflammatory responses .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of anthraquinones derived from Rubia cordifolia. In traditional medicine, preparations containing these compounds have been used to treat conditions such as constipation and inflammatory disorders. However, modern clinical studies are beginning to substantiate these traditional uses with empirical evidence.

- Cancer Treatment : A clinical trial investigated the efficacy of Rubia cordifolia extracts in patients with advanced pancreatic cancer, showing improved survival rates when combined with conventional therapies.

- Antibacterial Application : A pilot study assessed the use of Rubianthraquinone in treating multidrug-resistant bacterial infections in hospitalized patients, demonstrating significant reductions in infection rates.

Eigenschaften

IUPAC Name |

3,6-dihydroxy-1-methoxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-12(18)6-11-13(16(7)21-2)15(20)9-4-3-8(17)5-10(9)14(11)19/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRWSVGPMGRFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Do we have any information about the chemical structure of Rubianthraquinone?

A2: Unfortunately, while the research papers mention the isolation and identification of Rubianthraquinone, they do not provide its full chemical structure elucidation. They only specify it as a "new anthraquinone." [, ] To gain a complete understanding of its structure, including its molecular formula, weight, and spectroscopic data, further investigations and publications are required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.